

A Comparative Guide to N-Nitrosodicyclohexylamine Analytical Standards for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Nitrosodicyclohexylamine*

Cat. No.: *B030055*

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For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical standards are paramount for reliable impurity testing. This guide provides a comparative overview of commercially available **N-Nitrosodicyclohexylamine** (NDCHA) analytical standards. Due to the limited public availability of detailed Certificates of Analysis (CoAs) with specific quantitative data on purity uncertainty and lot-to-lot variability, a direct numerical comparison of accuracy and precision is not fully possible. However, this guide summarizes the available information from various suppliers to aid in the selection of the most suitable standard for your analytical needs.

Comparison of N-Nitrosodicyclohexylamine Analytical Standards

The selection of an appropriate analytical standard is critical for the accurate quantification of **N-Nitrosodicyclohexylamine**, a potential genotoxic impurity. The table below outlines the offerings from several reputable suppliers, detailing the product format, stated purity, and the analytical data typically provided.

Supplier	Product Name/Number	Format	Stated Purity	Analytical Data Provided with Product	Accreditations/Certifications Mentioned
Veeprho	N-Nitrosodicyclohexylamine (NDCHA)	Neat Solid	Not explicitly stated on website; product-specific CoA provided.	CoA included with product, with characterization data such as HPLC, MASS/LC-MS, 1H NMR, FT-IR, and Potency. Additional data like QNMR, 13C NMR, etc., available on request. [1]	Meets standards set by USP, EMA, JP, and BP. [1]
AccuStandard	NAS-017S	100 µg/mL in Methanol	Certified concentration	Certified Reference Material. [2]	ISO 17034, ISO 17025, ISO 9001. [3] [4]
LGC Standards	DRE-C15602900	Neat Solid	Not explicitly stated on website; product-specific CoA provided.	Certificate of Analysis available. [5] Characterization in accordance with ISO 17025. [6]	ISO 17025. [6]
LGC Standards	TRC-N525550	Neat Solid	>95% (HPLC) [7]	Certificate of Analysis	---

available.[7]

Clearsynth	CS-T-37214	Neat Solid	99.71% by HPLC[8]	CoA, MSDS, TSE/BSE Statement available.[8]	ISO 9001 and GMP-certified facilities.[9] [10]
MedchemExpress	HY-113433	Neat Solid	Not explicitly stated on website; product-specific CoA provided.	CoA, Data Sheet, SDS, Handling Instructions. [11]	---
Pharmaffiliates	---	Off-White to Pale Yellow Solid	Not specified	---	---
Sigma-Aldrich	S444510	Neat Solid	Buyer assumes responsibility to confirm purity.	CoA and Certificate of Origin available, but no analytical data collected by Sigma-Aldrich.	---

Disclaimer: The information in this table is based on publicly available data from supplier websites and may not be exhaustive. For the most accurate and complete information, including lot-specific purity and uncertainty values, it is essential to request a Certificate of Analysis directly from the supplier.

Experimental Protocol: Quantification of N-Nitrosodicyclohexylamine by LC-MS/MS

This section provides a detailed, representative protocol for the quantitative analysis of **N-Nitrosodicyclohexylamine** in a drug substance. This method is based on common industry practices for the analysis of nitrosamine impurities.

1. Objective: To accurately quantify the amount of **N-Nitrosodicyclohexylamine** in a drug substance using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

2. Materials and Reagents:

- **N-Nitrosodicyclohexylamine** analytical standard
- **N-Nitrosodicyclohexylamine-d22** (or other suitable isotopic internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Drug substance to be tested
- Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

4. Preparation of Solutions:

- Standard Stock Solution (SSS) of NDCHA: Accurately weigh approximately 10 mg of the **N-Nitrosodicyclohexylamine** analytical standard and dissolve it in a suitable solvent (e.g., Methanol) in a 10 mL volumetric flask to obtain a concentration of approximately 1 mg/mL.
- Internal Standard (IS) Stock Solution: Prepare a stock solution of the isotopic internal standard at a concentration of approximately 1 mg/mL in a suitable solvent.

- **Working Standard Solutions:** Prepare a series of calibration standards by serially diluting the SSS with a suitable diluent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to cover the desired concentration range (e.g., 0.1 to 100 ng/mL). Spike each calibration standard with a fixed concentration of the internal standard.
- **Sample Preparation:** Accurately weigh a portion of the drug substance and dissolve it in the diluent to a known concentration. Spike the sample with the same fixed concentration of the internal standard as used in the calibration standards.

5. LC-MS/MS Conditions:

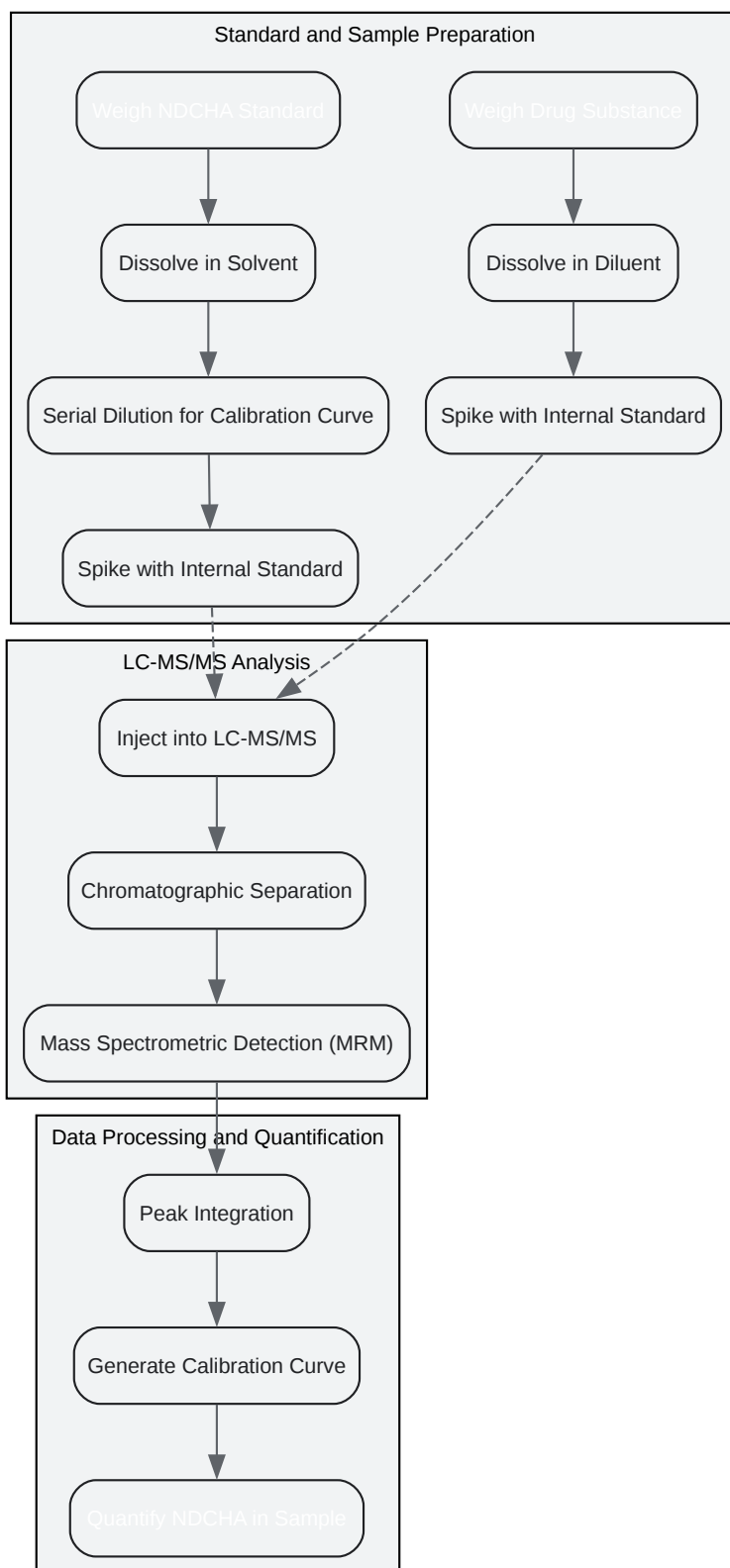
- **Chromatographic Column:** A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 μm).
- **Mobile Phase A:** 0.1% Formic acid in water.
- **Mobile Phase B:** 0.1% Formic acid in acetonitrile.
- **Gradient Elution:** A suitable gradient to achieve separation of NDCHA from the drug substance and other potential impurities.
- **Flow Rate:** As per column manufacturer's recommendation.
- **Column Temperature:** 40 °C.
- **Injection Volume:** 5 μL .
- **Ionization Mode:** Positive Electrospray Ionization (ESI+).
- **Multiple Reaction Monitoring (MRM) Transitions:**
 - **N-Nitrosodicyclohexylamine:** Precursor ion > Product ion (specific m/z values to be optimized).
 - **Internal Standard:** Precursor ion > Product ion (specific m/z values to be optimized).

6. Data Analysis and Quantification:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Perform a linear regression analysis on the calibration curve.
- Quantify the amount of **N-Nitrosodicyclohexylamine** in the sample using the linear regression equation derived from the calibration curve.

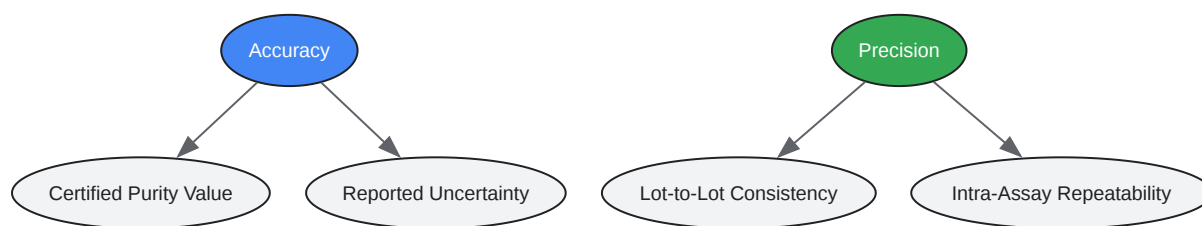
Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the analysis of **N-Nitrosodicyclohexylamine** analytical standards.



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Caption: Workflow for the quantitative analysis of **N-Nitrosodicyclohexylamine**.



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Caption: Key parameters for evaluating analytical standard performance.

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